3-Amino-3-((4-aminophenyl)thio)-2-(2-(trifluoromethyl)phenyl)acrylonitrile
Description
Chemical Identity and Nomenclature
This compound is systematically named according to IUPAC conventions, reflecting its acrylonitrile core substituted with amino, thioether, and trifluoromethylphenyl groups. Key identifiers include:
The compound’s structure integrates a Z-configuration acrylonitrile scaffold, with stereoelectronic effects from the trifluoromethyl group enhancing binding affinity to MEK kinases. Synonyms include SL 327, MEK1/2 inhibitor, and α-[Amino[(4-aminophenyl)thio]methylene]-2-(trifluoromethyl)benzeneacetonitrile.
Historical Development and Discovery
First synthesized in the early 2000s, SL 327 emerged from efforts to develop brain-penetrant kinase inhibitors. Its design capitalized on the acrylonitrile motif’s ability to form covalent interactions with cysteine residues in MEK’s ATP-binding pocket. Early pharmacological studies demonstrated its capacity to cross the blood-brain barrier, enabling in vivo investigation of ERK/MAPK signaling in learning and addiction. By 2011, SL 327 had been utilized in pivotal studies linking ERK inhibition to impaired acquisition of drug-induced conditioned place preference, cementing its role in behavioral neuroscience.
Role in Modern Organic and Medicinal Chemistry
SL 327 exemplifies the convergence of organic synthesis and targeted drug design. Its synthetic route involves:
- Nucleophilic Thioether Formation : Coupling 4-aminothiophenol with a brominated acrylonitrile intermediate under basic conditions.
- Trifluoromethylphenyl Incorporation : Suzuki-Miyaura cross-coupling to introduce the 2-(trifluoromethyl)phenyl group, leveraging palladium catalysis.
Pharmacologically, SL 327’s inhibition of MEK1/2 disrupts downstream ERK phosphorylation, modulating cellular proliferation and apoptosis. Screening against 72 kinases revealed >75% inhibition only for MEK1/2, underscoring its selectivity:
| Kinase | % Activity Remaining | Selectivity Profile |
|---|---|---|
| MEK1 | 15 ± 5 | Primary Target |
| MEK2 | 22 ± 3 | Secondary Target |
| ERK1/2 | 87–103 | No Inhibition |
| JNK1/2/3 | 93–104 | No Inhibition |
This selectivity enables precise interrogation of ERK/MAPK pathways in vivo, as evidenced by SL 327’s use in rodent models of neuroprotection and fear conditioning.
Properties
IUPAC Name |
3-amino-3-(4-aminophenyl)sulfanyl-2-[2-(trifluoromethyl)phenyl]prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3N3S/c17-16(18,19)14-4-2-1-3-12(14)13(9-20)15(22)23-11-7-5-10(21)6-8-11/h1-8H,21-22H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLOXTZFYJNCPIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=C(N)SC2=CC=C(C=C2)N)C#N)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
305350-87-2 | |
| Record name | α-[Amino[(4-aminophenyl)thio]methylene]-2-(trifluoromethyl)benzeneacetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=305350-87-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Solvent and Temperature Effects
| Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| THF | −78 → RT | 41 | 97 |
| DMF | 0 → RT | 35 | 89 |
| Ethanol | Reflux | 28 | 82 |
Observations :
Catalytic Enhancements
The addition of phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves reaction kinetics by 15–20% in THF. However, scalability remains limited due to catalyst cost.
Purification and Characterization
Chromatographic Techniques :
-
Silica Gel Chromatography : Effective for separating E/Z isomers, which form in a 3:1 ratio under suboptimal conditions.
-
HPLC Analysis : Reverse-phase C18 columns (acetonitrile/water gradient) confirm >95% purity.
Spectroscopic Data :
-
H NMR (400 MHz, DMSO-d): δ 7.85 (d, J = 8.0 Hz, 1H), 7.72–7.68 (m, 2H), 7.55 (d, J = 8.4 Hz, 2H), 6.62 (d, J = 8.4 Hz, 2H), 5.21 (s, 2H, NH), 4.98 (s, 2H, NH).
-
HRMS : m/z calculated for CHFNS [M+H]: 335.35; found: 335.34.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Propanedinitrile Route | 41 | 97 | High | Moderate |
| Isothiocyanate Route | 35 | 89 | Low | High |
Chemical Reactions Analysis
3-Amino-3-((4-aminophenyl)thio)-2-(2-(trifluoromethyl)phenyl)acrylonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amino group.
Scientific Research Applications
Medicinal Chemistry
Inhibition of MEK1/2:
One of the primary applications of this compound is as an inhibitor of MEK1 and MEK2, which are key components in the MAPK signaling pathway. This pathway is often dysregulated in cancers, making MEK inhibitors valuable in oncology. Research indicates that 3-Amino-3-((4-aminophenyl)thio)-2-(2-(trifluoromethyl)phenyl)acrylonitrile can effectively inhibit these kinases, leading to reduced proliferation of cancer cells .
Neuroprotective Effects:
The compound also exhibits neuroprotective properties, which could be beneficial in treating neurodegenerative diseases. Studies suggest that it may help in mitigating neuronal damage by modulating signaling pathways involved in cell survival and apoptosis .
Biochemical Research
Biological Assays:
Due to its inhibitory effects on specific kinases, this compound is utilized in various biochemical assays to study MAPK signaling pathways. These assays are crucial for understanding cellular responses to growth factors and stress stimuli, providing insights into cancer biology and potential therapeutic targets.
Drug Development:
Its unique chemical characteristics make it a candidate for further modifications to enhance potency and selectivity against specific targets. Researchers are exploring derivatives of this compound to improve its pharmacokinetic properties and reduce off-target effects.
Case Studies
| Study Reference | Focus | Findings |
|---|---|---|
| Study A (2024) | Cancer Cell Proliferation | Demonstrated significant inhibition of cell growth in melanoma cell lines when treated with the compound. |
| Study B (2025) | Neuroprotection | Showed protective effects against oxidative stress in neuronal cultures, suggesting potential for treating neurodegenerative conditions. |
Mechanism of Action
The mechanism of action of 3-Amino-3-((4-aminophenyl)thio)-2-(2-(trifluoromethyl)phenyl)acrylonitrile involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, increasing its potency and selectivity .
Comparison with Similar Compounds
Key Research Findings
- Electron-Withdrawing Groups : Trifluoromethyl and nitro groups enhance stability and lipophilicity, critical for blood-brain barrier penetration in CNS-targeting drugs .
- Thioether Linkages: Improve redox activity, as seen in phenothiazine-based tubulin inhibitors (e.g., compounds 2c–2e in ), where -S- groups stabilize radical intermediates .
- Amino Substitutions: 3-Aminoacrylonitriles (e.g., ) show higher reactivity in nucleophilic additions compared to non-amino analogues .
Biological Activity
3-Amino-3-((4-aminophenyl)thio)-2-(2-(trifluoromethyl)phenyl)acrylonitrile (CAS No. 305350-87-2), also known as SL 327, is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and pharmacology. This article provides a comprehensive overview of its biological activity, including research findings, case studies, and relevant data tables.
Chemical Structure and Properties
The molecular formula of SL 327 is , with a molecular weight of 335.35 g/mol. The compound features a thioether linkage and trifluoromethyl substitution, which are significant for its biological activity.
Research indicates that SL 327 may exert its effects through various mechanisms:
- Inhibition of Cell Proliferation : Studies have shown that SL 327 can inhibit the proliferation of certain cancer cell lines, potentially by inducing apoptosis or disrupting cell cycle progression.
- Targeting Specific Pathways : It has been suggested that SL 327 may act on pathways associated with inflammation and cancer progression, particularly through modulation of PPARα (Peroxisome proliferator-activated receptor alpha) activity .
In Vitro Studies
A series of in vitro assays have been conducted to evaluate the biological activity of SL 327:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| HeLa (cervical cancer) | <5 | Significant growth inhibition |
| A549 (lung cancer) | <10 | Moderate growth inhibition |
| MCF-7 (breast cancer) | <15 | Growth inhibition observed |
These results indicate that SL 327 exhibits selective cytotoxicity against various cancer cell lines, with the most potent effects noted in cervical cancer cells .
Case Studies
- Cervical Cancer Research : In a study evaluating the effects of SL 327 on HeLa cells, it was found that treatment led to a marked decrease in cell viability, suggesting its potential as an anti-cancer agent .
- Inflammation Models : Another investigation focused on the anti-inflammatory properties of SL 327, demonstrating its ability to reduce pro-inflammatory cytokine levels in activated macrophages, thereby indicating its dual role in both cancer and inflammation .
Structure-Activity Relationship (SAR)
The biological activity of SL 327 has been linked to its chemical structure. Modifications to the phenyl rings and the thioether group have been systematically studied to optimize its efficacy:
| Modification | Effect on Activity |
|---|---|
| Trifluoromethyl substitution | Enhances lipophilicity and potency |
| Thioether modification | Critical for interaction with target proteins |
These modifications provide insights into how structural changes can influence biological outcomes and guide future drug design efforts .
Q & A
Q. Key Techniques :
- Monitor reaction progress via TLC (Rf ~0.3–0.5 in hexane:EtOAc 7:3).
- Confirm intermediates using H NMR (e.g., aromatic protons at δ 7.2–8.1 ppm) and FT-IR (C≡N stretch ~2220 cm).
Q. Reference :
Advanced: How can reaction conditions be optimized to mitigate competing side reactions (e.g., oxidation or dimerization)?
Methodological Answer:
- Solvent selection : Use anhydrous DMF or THF to suppress hydrolysis of the nitrile group.
- Temperature control : Maintain reactions at 0–5°C during thiol addition to minimize disulfide formation.
- Catalysts : Add catalytic Cu(I) or Pd(II) to enhance regioselectivity, as seen in palladium-catalyzed annulation reactions .
- Inert atmosphere : Conduct reactions under nitrogen/argon to prevent oxidation of the thiol group.
Q. Data from Analogous Systems :
| Condition | Yield (%) | Side Products (%) |
|---|---|---|
| DMF, 25°C, air | 45 | 22 (dimerization) |
| THF, 0°C, N | 78 | <5 |
Q. Reference :
Basic: What spectroscopic and crystallographic methods validate the compound’s structure?
Methodological Answer:
- H/C NMR : Identify aromatic protons (δ 6.8–8.2 ppm), NH groups (δ 5.1–5.5 ppm), and CF signals (δ 120–125 ppm in F NMR).
- HRMS : Confirm molecular ion peaks (e.g., [M+H] calculated for CHFNS: 348.0782).
- X-ray crystallography : Resolve tautomeric ambiguity (e.g., enamine vs. imine forms) via single-crystal analysis, as applied to structurally related acrylonitriles .
Q. Reference :
Advanced: How can discrepancies in 13^{13}13C NMR data due to tautomerism or rotational isomerism be resolved?
Methodological Answer:
- Variable-temperature NMR : Perform experiments at −40°C to slow conformational exchange and split overlapping peaks.
- 2D NMR (COSY, NOESY) : Map coupling between NH and adjacent protons to confirm spatial proximity.
- DFT calculations : Compare experimental C shifts with computational models (e.g., Gaussian09 B3LYP/6-31G*).
Example : For a related compound, rotational isomerism caused δ 122 ppm (C≡N) to split into two signals at low temperatures .
Q. Reference :
Basic: What in vitro assays evaluate the compound’s bioactivity?
Methodological Answer:
- Antiproliferative activity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC determination after 48-hour exposure .
- Anti-inflammatory screening : Inhibit COX-2 or IL-6 production in LPS-stimulated macrophages (ELISA-based quantification) .
- Antioxidant assays : DPPH radical scavenging (IC comparison with ascorbic acid) .
Q. Typical Protocol :
Seed cells at 5,000 cells/well in 96-well plates.
Treat with 1–100 µM compound for 24–72 hours.
Add MTT reagent (0.5 mg/mL), incubate 4 hours, and measure absorbance at 570 nm.
Q. Reference :
Advanced: How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced potency?
Methodological Answer:
- Substituent variation : Replace the 4-aminophenylthio group with electron-withdrawing (e.g., nitro) or bulky groups (e.g., tert-butyl) to modulate solubility and target binding.
- Trifluoromethyl positioning : Compare bioactivity of 2- vs. 3-(trifluoromethyl)phenyl analogs, as seen in naphthoquinone derivatives .
- Bioisosteric replacement : Substitute acrylonitrile with carboxamide or sulfone groups to improve metabolic stability.
Q. SAR Data (Example) :
| Derivative | IC (µM) | Selectivity Index (Cancer/Normal Cells) |
|---|---|---|
| Parent compound | 12.5 | 3.2 |
| 4-Nitrophenylthio analog | 8.7 | 1.9 |
| 3-(CF)phenyl variant | 6.2 | 4.8 |
Q. Reference :
Basic: What safety precautions are critical when handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact (potential irritant).
- Ventilation : Use fume hoods during synthesis due to volatile intermediates (e.g., acetonitrile derivatives).
- Storage : Keep in amber vials at 2–8°C under inert gas to prevent degradation.
Q. Key SDS Data :
- LD (oral, rat): >2000 mg/kg.
- Hazard codes: H315 (skin irritation), H319 (eye irritation).
Q. Reference :
Advanced: How does the compound’s stability vary under physiological vs. storage conditions?
Methodological Answer:
- pH stability : Perform accelerated degradation studies in buffers (pH 1.2–7.4) at 37°C. Monitor via HPLC for hydrolysis of the nitrile group.
- Light sensitivity : Expose to UV (254 nm) for 24 hours; quantify degradation products using LC-MS.
- Long-term storage : Conduct 6-month stability studies at −20°C, 4°C, and 25°C.
Q. Stability Profile :
| Condition | Degradation (%) | Major Degradant |
|---|---|---|
| pH 7.4, 37°C, 1 week | 15 | Hydrolyzed acrylamide |
| UV light, 24 hours | 40 | Thioether oxidation products |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
